1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
Description
The compound 1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a urea derivative characterized by a central urea linker (-NH-C(=O)-NH-) flanked by two distinct aromatic systems. The 3,4-dimethylphenyl group provides steric bulk and lipophilicity, while the benzo[c][1,2,5]thiadiazole ring, substituted with fluorine and methyl groups, introduces electron-withdrawing and electron-donating effects.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-12-4-6-15(10-13(12)2)21-18(24)20-8-9-23-17-11-14(19)5-7-16(17)22(3)27(23,25)26/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLKJJLQKAJLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea , with the CAS number 2034593-98-9 , is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 392.4 g/mol . The structure features a urea linkage and a thiadiazole moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN4O3S |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 2034593-98-9 |
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been identified as an agonist of the thrombopoietin (TPO) receptor , which plays a crucial role in platelet production. This mechanism suggests potential applications in treating conditions like thrombocytopenia, where platelet levels are abnormally low .
Therapeutic Applications
- Platelet Production : The agonistic activity on the TPO receptor enhances platelet production, making it a candidate for therapies aimed at increasing platelet counts in patients undergoing chemotherapy or those with bone marrow disorders.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may have antitumor effects, although specific data on this compound's efficacy in cancer treatment remains limited.
Study on Thrombopoiesis
A study published in recent literature examined the effects of TPO receptor agonists on thrombopoiesis. The findings indicated that compounds similar to the one significantly increased platelet production in preclinical models. The study highlighted the importance of structural features in enhancing receptor affinity and activity .
Antifungal Activity
Research has also explored the antifungal potential of thiadiazole derivatives. Although specific data on this compound's antifungal properties are sparse, related compounds have demonstrated significant activity against various fungal strains. This suggests a potential avenue for further investigation into the antifungal efficacy of the target compound .
In Vitro Studies
In vitro assays have shown that derivatives of thiadiazole exhibit promising biological activity against several pathogens. These studies typically assess the minimum inhibitory concentration (MIC) required to inhibit microbial growth, providing insights into the compound's potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core structural motifs with urea derivatives reported in the literature. Key analogues and their distinguishing features include:
Key Observations :
- Electron-Withdrawing Groups : The fluorine atom in the target compound’s benzo-thiadiazole ring may enhance binding to polar active sites, similar to the fluorophenyl group in ’s antifungal derivative .
- Steric Effects : The 3,4-dimethylphenyl group likely improves metabolic stability compared to smaller substituents (e.g., phenyl in ), but may reduce solubility .
- Hybrid Scaffolds : Unlike ’s chromene-piperazine hybrid (designed for DNA interaction), the target compound’s benzo-thiadiazole-urea motif may favor protein-targeted activity .
Pharmacokinetic and Pharmacodynamic Trends
Research Findings and Implications
- Antifungal Potential: Fluorinated thiadiazole-urea hybrids in exhibit MIC values <1 µg/mL against Candida albicans, suggesting the target compound’s fluorine and thiadiazole moieties may confer similar activity .
- Kinase Inhibition: ’s triazole-urea derivatives show IC₅₀ values in the nanomolar range for Aurora kinases, implying that the target compound’s urea core could be optimized for kinase selectivity .
- Toxicity Considerations : Bulky substituents (e.g., dimethylphenyl) may reduce off-target effects but could complicate formulation due to poor aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
